2-(2-Methoxyphenoxy)ethanol
Overview
Description
2-(2-Methoxyphenoxy)ethanol is a chemical compound with the molecular formula C9H12O2 . It has an average mass of 152.190 Da and a mono-isotopic mass of 152.083725 Da .
Synthesis Analysis
A preparation method of 2-(2-methoxyphenoxy)ethamine, which could be related to 2-(2-Methoxyphenoxy)ethanol, involves synthesizing 2-(2-methoxyphenoxy)ethyl alcohol from guaiacol, then synthesizing 2-(2-methoxyphenoxy)chloroethanes through chlorination. This then reacts with potassium phthalimide to obtain N-(O-methoxybenzene oxygen ethyl)-phthalimide, and finally, 2-(2-methoxyphenoxy)ethamine is obtained through basic hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Methoxyphenoxy)ethanol include a density of 1.1±0.1 g/cm3, a boiling point of 261.8±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. The compound also has an enthalpy of vaporization of 52.8±3.0 kJ/mol and a flash point of 100.7±14.6 °C .Scientific Research Applications
Synthesis of Carvedilol in Pharmaceutical Chemistry
Application Summary
2-(2-Methoxyphenoxy)ethanol is used as a key intermediate in the synthesis of Carvedilol , a non-selective β-adrenergic blocking agent with α1-blocking activity . This drug is of pharmaceutical interest due to its utility in the management of cardiovascular disorders .
Method of Application
The synthesis of Carvedilol involves the reaction of 2-methoxyphenol with 2-chloroethanol in a strong base such as sodium hydroxide in water medium, which gives 2-(2-methoxyphenoxy)ethanol . This compound is then condensed with 4-methylbenzene-1-sulfonyl chloride in a strong basic medium such as sodium hydroxide in toluene . This results in 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, which is then replaced with a β-amino alcohol intermediate under mild basic conditions to afford Carvedilol .
Results and Outcomes
This approach to the synthesis of Carvedilol avoids the formation of a bis side product (impurity-B) due to weak basic conditions and is operationally suitable for industrial application . The formation of this impurity in the reaction is a significant issue in the synthesis of Carvedilol, and this method effectively controls its formation .
Synthesis of Optically Active 1,4-Dihydropyridines in Organic Chemistry
Application Summary
2-(2-Methoxyphenoxy)ethanol is used in the synthesis of optically active 1,4-dihydropyridines . These compounds are of interest in organic chemistry due to their wide range of biological activities, including cardiovascular effects .
Method of Application
The synthesis involves the reaction of 2-(2-Methoxyphenoxy)ethanol with other organic compounds under specific conditions . The exact method and conditions can vary depending on the specific 1,4-dihydropyridine being synthesized .
Results and Outcomes
This method allows for the synthesis of optically active 1,4-dihydropyridines, which can be used in further research and applications .
Determination of Absolute Configuration of Active (-) Enantiomer of Amlodipine in Pharmaceutical Chemistry
Application Summary
(S)-2-methoxy-2-phenylethanol, which can be derived from 2-(2-Methoxyphenoxy)ethanol, was employed as a chiral probe for the determination of the absolute configuration of the active (-) enantiomer of amlodipine . Amlodipine is a medication used to treat high blood pressure and coronary artery disease .
Method of Application
The exact method and conditions can vary depending on the specific experimental setup . However, the general approach involves using (S)-2-methoxy-2-phenylethanol as a chiral probe in a series of chemical reactions to determine the absolute configuration of the active (-) enantiomer of amlodipine .
Results and Outcomes
This method allows for the determination of the absolute configuration of the active (-) enantiomer of amlodipine, which can be used in further research and applications .
Safety And Hazards
The safety data sheet for a similar compound, 2-(2-Methoxyphenoxy)ethylamine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(2-methoxyphenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZBCWWJDDVXAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396669 | |
Record name | 2-(2-methoxyphenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)ethanol | |
CAS RN |
18181-71-0 | |
Record name | 2-(2-methoxyphenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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